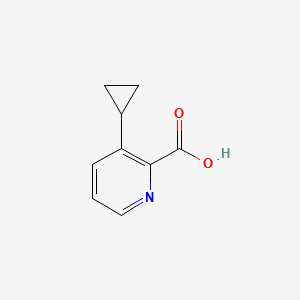

3-Cyclopropylpicolinic acid

Description

Contextualization within Picolinic Acid Derivative Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an isomer of nicotinic acid and isonicotinic acid and serves as the parent compound for a vast family of derivatives. wikipedia.orgdovepress.com The picolinic acid scaffold is highly versatile in medicinal chemistry for several reasons. The pyridine (B92270) ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can act as a bidentate chelating agent for various metal ions, a property useful in enzyme inhibition. wikipedia.orgdovepress.com

Historically, derivatives of picolinic acid have demonstrated a broad spectrum of biological effects, including antitumor, antiparasitic, and anti-inflammatory activities. pensoft.netacs.orgnih.gov For instance, certain aminobenzamide-linked picolinic acids have shown submicromolar potency against both acute and chronic forms of Toxoplasma gondii, the parasite responsible for toxoplasmosis. acs.orgnih.gov Other synthesized derivatives have been investigated for their anticancer properties, showing the ability to induce apoptosis in cancer cell lines. pensoft.net 3-Cyclopropylpicolinic acid fits within this chemical context as a rationally designed analog. The introduction of the small, rigid cyclopropyl (B3062369) ring is a common strategy in medicinal chemistry to fine-tune a molecule's conformation, metabolic stability, and binding affinity to target proteins.

Academic Significance in Contemporary Medicinal Chemistry Research

The primary academic significance of this compound lies in its role as a crucial intermediate and structural motif for the development of highly specific enzyme inhibitors. lookchem.comgoogle.com Its unique structure is leveraged by researchers to synthesize more complex molecules with potential therapeutic value. lookchem.com

A prominent example of its application is in the creation of inhibitors for indoleamine 2,3-dioxygenase (IDO1). google.com IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. google.com In the context of cancer, elevated IDO1 activity in tumor cells depletes local tryptophan levels and produces metabolites that suppress the immune response, allowing the tumor to evade detection and destruction. google.com Therefore, inhibiting the IDO1 enzyme is a major therapeutic strategy in immuno-oncology to restore anti-tumor immunity. google.com this compound has been utilized as a foundational scaffold to build potent and selective IDO1 inhibitors, highlighting its importance in the pursuit of next-generation cancer therapies. google.com

Table 1: Physicochemical Properties of this compound This interactive table provides key identifiers and properties of the compound.

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-cyclopropylpyridine-2-carboxylic acid | americanelements.com |

| CAS Number | 878805-23-3 | lookchem.com |

| Molecular Formula | C₉H₉NO₂ | americanelements.comfluorochem.co.uk |

| Molecular Weight | 163.17 g/mol | americanelements.com |

| Boiling Point | 310.4±30.0 °C at 760 mmHg | americanelements.com |

Overview of Research Trajectories for this compound

Current research involving this compound is primarily directed along synthetic and medicinal chemistry pathways. The main trajectory focuses on its use as a precursor for generating novel, high-value compounds, particularly for targeted therapies.

Key research directions include:

Synthesis of Advanced Intermediates: Researchers are actively developing methods to functionalize the this compound core. For example, synthetic routes have been established to produce derivatives like 3-bromo-6-cyclopropylpicolinic acid. google.com This halogenated intermediate is not an end product but a versatile building block for subsequent cross-coupling reactions to create complex biaryl structures designed as IDO1 inhibitors. google.com

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are central to SAR studies. By systematically modifying the picolinic acid scaffold—for instance, by introducing additional substituents like cyano groups to create molecules such as 5-cyano-3-cyclopropylpicolinic acid—researchers can probe how specific structural changes affect biological activity. googleapis.com These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Exploration of New Biological Targets: While the focus has been heavily on IDO1, the inherent chemical versatility of the this compound scaffold suggests its potential utility in developing inhibitors for other enzymes or modulators for different biological targets. Future research may expand its application to other disease areas where picolinic acid derivatives have shown promise. dovepress.comgoogle.com

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Family / Context |

|---|---|

| This compound | Picolinic Acid Derivative |

| Picolinic acid | Pyridine Carboxylic Acid |

| Nicotinic acid | Pyridine Carboxylic Acid Isomer |

| Isonicotinic acid | Pyridine Carboxylic Acid Isomer |

| Tryptophan | Essential Amino Acid |

| 3-bromo-6-cyclopropylpicolinic acid | Halogenated Picolinic Acid Intermediate |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHWMCDZEISUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738795 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878805-23-3 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Cyclopropylpicolinic Acid Derivatives

Fundamental Principles of SAR in the Context of 3-Cyclopropylpicolinic Acid

Structure-Activity Relationship (SAR) studies are centered on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. nih.gov In the context of this compound, SAR analysis involves making systematic chemical modifications to the molecule and observing the corresponding changes in biological response. The primary goal is to identify the key structural features, or pharmacophores, that are essential for its biological activity and to understand the role of different parts of the molecule.

The process typically involves:

Identification of the core scaffold: For this series, the this compound structure is the starting point.

Systematic modification: Analogs are synthesized by altering specific parts of the molecule. This includes changing the size and nature of the substituent at the 3-position, introducing various functional groups onto the pyridine (B92270) ring, and modifying the carboxylic acid group.

Biological evaluation: The synthesized analogs are tested for their biological activity to determine the effect of the structural changes.

Elucidation of SAR trends: By comparing the activity of the analogs, researchers can deduce critical SAR trends. For instance, it might be found that a small, rigid group at the 3-position is crucial, or that electron-withdrawing substituents on the pyridine ring enhance activity.

QSAR extends these principles by applying statistical methods to correlate physicochemical properties of the compounds with their biological activities. nih.gov This quantitative approach aims to develop mathematical models that can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive synthesis and testing. nih.govmdpi.com

Positional and Substituent Effects on Biological Activity

The cyclopropyl (B3062369) group at the 3-position of the picolinic acid ring is a critical structural feature that significantly influences the molecule's biological activity. This small, rigid carbocyclic ring imparts several advantageous properties. researchgate.net

Conformational Rigidity: The three-membered ring structure of cyclopropane (B1198618) introduces significant conformational constraint. researchgate.net This rigidity can lock the molecule into a specific, biologically active conformation, which may lead to a more favorable binding entropy upon interaction with a target receptor or enzyme. By reducing the number of available low-energy conformations, the cyclopropyl group helps to pre-organize the ligand for optimal binding.

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of the molecule. nih.gov It can act as a metabolically robust isostere for other groups, such as a vinyl or isopropyl group, blocking sites that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer biological half-life. nih.gov

Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl ring can lead to specific interactions within a binding pocket that enhance potency and selectivity. nih.gov Its compact size allows it to fit into small, hydrophobic pockets, and its unique electronic character can contribute to favorable van der Waals or other non-covalent interactions.

| Compound | Substituent (R) at 3-Position | Biological Activity (IC₅₀, nM) | Key Properties Conferred by R |

|---|---|---|---|

| 3-Methylpicolinic acid | -CH₃ | 150 | Small, flexible |

| 3-Ethylpicolinic acid | -CH₂CH₃ | 220 | Increased size, flexible |

| 3-Isopropylpicolinic acid | -CH(CH₃)₂ | 180 | Bulky, flexible |

| This compound | -cPr | 50 | Small, conformationally rigid, metabolically stable |

Modifications to the picolinic acid core, specifically at positions 4, 5, and 6, can profoundly alter the electronic and steric properties of the entire molecule, thereby modulating its biological activity. The pyridine ring is an aromatic system whose electron density can be tuned by the addition of various substituents.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a nitro group (-NO₂) can decrease the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups can increase the electron density of the ring. These changes can influence how the molecule interacts with amino acid residues in a target's binding site.

Steric Effects: The size and position of substituents are critical. Bulky groups can cause steric hindrance, preventing the ligand from fitting properly into its binding site. However, in some cases, a well-placed bulky group can access an additional binding pocket, leading to increased affinity. The optimal substitution pattern is highly dependent on the specific topology of the target protein. For example, studies on related picolinic acid derivatives have shown that substitutions can significantly impact biological potency. researchgate.netmdpi.com

| Position of Substitution | Substituent (X) | Hypothetical Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|

| - | -H (Parent) | 50 | Baseline activity |

| 4 | -Cl | 35 | Electron-withdrawing effect may enhance binding |

| 4 | -OCH₃ | 80 | Electron-donating group may be unfavorable |

| 5 | -F | 45 | Small, electronegative atom forms favorable contact |

| 5 | -CH₃ | 65 | Minor steric clash or unfavorable hydrophobic interaction |

| 6 | -Cl | 150 | Steric hindrance near the critical carboxylic acid group |

| 6 | -CH₃ | 200 | Significant steric clash with the binding site |

The carboxylic acid group at the 2-position of the pyridine ring is often a crucial pharmacophoric element responsible for anchoring the ligand to its biological target. researchgate.net Its importance stems from its ability to participate in strong, directional interactions.

The importance of the free carboxylic acid can be demonstrated by comparing the activity of the parent acid with its corresponding ester or amide analogs. In many cases, masking the carboxylic acid group leads to a dramatic loss of biological activity, confirming its essential role in target recognition and binding.

| Compound | Functional Group at 2-Position | Expected Biological Activity | Reasoning |

|---|---|---|---|

| This compound | -COOH | High | Forms key ionic and hydrogen bond interactions |

| Methyl 3-cyclopropylpicolinate | -COOCH₃ (Ester) | Low to Inactive | Loses ability to form ionic bonds; acts only as H-bond acceptor |

| 3-Cyclopropylpicolinamide | -CONH₂ (Amide) | Low to Inactive | Neutral group; cannot form ionic bonds, different H-bonding pattern |

Investigation of Biological Activities and Mechanisms of Action of 3 Cyclopropylpicolinic Acid

Identification and Validation of Molecular Targets

The biological activity of 3-Cyclopropylpicolinic acid and its derivatives has been explored against several molecular targets, with varying degrees of substantiation in the scientific literature.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition by this compound Derivatives

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Its role in immune suppression has made it an attractive target in medicinal chemistry, particularly in the context of cancer immunotherapy.

A review of the current scientific literature reveals a lack of direct evidence for the inhibition of IDO1 by this compound or its close derivatives. Research on IDO1 inhibitors has predominantly focused on other chemical scaffolds, such as those containing imidazole (B134444) and 1,2,3-triazole rings. While a wide array of natural and synthetic compounds have been investigated for IDO1 inhibitory activity, derivatives of picolinic acid, specifically those containing a cyclopropyl (B3062369) moiety, have not been prominently featured in these studies. The binding site of IDO1 is known to accommodate various inhibitor chemotypes, often involving coordination to the heme iron and interactions with surrounding hydrophobic and polar residues. However, the specific binding mode and inhibitory potential of this compound within the IDO1 active site remain to be elucidated through dedicated experimental investigation.

O-Acetylserine Sulfhydrylase (OASS) Inhibition and Adjuvant Activity

A significant body of research has focused on the interaction of cyclopropane-carboxylic acid derivatives with O-Acetylserine Sulfhydrylase (OASS), a pyridoxal-5'-phosphate-dependent enzyme essential for cysteine biosynthesis in bacteria and plants. OASS has been identified as a promising target for the development of novel antibacterial agents and adjuvants to overcome antibiotic resistance.

Derivatives of this compound, as part of the broader class of cyclopropane-carboxylic acids, have been designed and synthesized as potent inhibitors of OASS. These compounds have demonstrated significant inhibitory activity against OASS isoforms from various pathogenic bacteria. The mechanism of inhibition is understood to involve the binding of the cyclopropane-carboxylic acid scaffold within the active site of the enzyme.

Research has demonstrated that these inhibitors can act as effective adjuvants for conventional antibiotics, such as colistin, against critical Gram-negative pathogens including Escherichia coli, Salmonella enterica serovar Typhimurium, and Klebsiella pneumoniae. This adjuvant activity allows for a reduction in the therapeutic dose of the antibiotic, potentially mitigating the development of resistance.

| Compound Derivative Class | Target Organism | OASS Isoform(s) | Inhibitory Activity Range | Reference |

| Acidic cyclopropane-carboxylic acid derivatives | S. Typhimurium | StOASS-A and StOASS-B | Nanomolar range | acs.org |

Beta-Secretase (BACE) Modulation and Related Biological Effects

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major focus of Alzheimer's research.

While direct studies on this compound as a BACE1 inhibitor are not prevalent, research into related structures provides compelling evidence for the potential of the cyclopropyl group in BACE1 modulation. A series of fused cyclopropyl-3-amino-2,4-oxazine derivatives have been synthesized and identified as potent BACE1 inhibitors. In these compounds, the cyclopropyl moiety plays a crucial role in binding to the enzyme's active site. For instance, compound 2 from this series demonstrated a cellular IC50 of 15 nM and led to a significant reduction in brain and cerebrospinal fluid Aβ40 levels in rats. This highlights the favorable contribution of the cyclopropyl group to the inhibitory activity against BACE1.

| Compound | Target | Cellular IC50 | In Vivo Effect (Rat) | Reference |

| Fused cyclopropyl-3-amino-2,4-oxazine (Compound 2) | BACE1 | 15 nM | 46% reduction in brain Aβ40, 66% reduction in CSF Aβ40 | unl.pt |

Farnesoid X Receptor (FXR) Binding and Activity Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As such, it is a significant target for the treatment of metabolic diseases.

Current scientific literature does not provide direct evidence of this compound binding to or modulating the activity of the Farnesoid X Receptor. The discovery and development of FXR modulators have largely centered on steroidal compounds, such as bile acid derivatives, and non-steroidal scaffolds that can mimic the natural ligands of the receptor. While a vast number of synthetic and natural compounds have been explored as FXR agonists and antagonists, there is no specific mention of picolinic acid derivatives with a cyclopropyl substitution in this context. The ligand-binding pocket of FXR is known to be adaptable, accommodating a range of chemical structures. However, the potential for this compound to interact with this receptor has not been established in published research.

Exploration of Other Potential Enzyme and Receptor Interactions for this compound

The unique structural and electronic properties of the cyclopropane (B1198618) ring make it a valuable functional group in medicinal chemistry, often conferring enhanced metabolic stability and binding affinity. nih.gov Natural and synthetic compounds containing a cyclopropane moiety have demonstrated a wide array of biological activities, including enzyme inhibition and interactions with various receptors.

For instance, cyclopropyl-containing fatty acids have been utilized as mechanistic probes for cytochromes P450, helping to elucidate the mechanisms of aliphatic hydroxylation by these enzymes. nih.gov The electrophilic nature of a strained cyclopropyl group can also lead to covalent interactions with biological macromolecules, a property that has been explored in the context of DNA-adduct formation by certain natural products. unl.pt Given the diverse biological roles of cyclopropane-containing molecules, it is plausible that this compound could interact with other currently unidentified enzyme or receptor targets. However, specific investigations into these potential interactions are not yet reported in the available scientific literature.

Elucidation of Mechanism of Action (MOA)

The mechanism of action for this compound and its derivatives is most clearly elucidated in the context of O-Acetylserine Sulfhydrylase (OASS) inhibition. For other potential targets, the mechanism is either not established or is inferred from the activity of structurally related compounds.

The primary and most well-documented mechanism of action for derivatives of this compound is the competitive inhibition of OASS. By binding to the active site of OASS, these compounds prevent the enzyme from catalyzing the final step of cysteine biosynthesis. This inhibition of a key metabolic pathway in bacteria is the basis for their potential as antibacterial agents and their observed synergistic effects when used as adjuvants with other antibiotics. The disruption of cysteine synthesis can lead to a cascade of downstream effects, ultimately impairing bacterial growth and survival.

Regarding BACE1, while this compound itself has not been studied, the mechanism of action for related cyclopropyl-containing inhibitors involves the occupation of the enzyme's active site. The rigid conformation of the cyclopropyl group can provide an optimal orientation for key interactions with catalytic residues and subsites within the BACE1 active site, leading to potent inhibition of its proteolytic activity.

For IDO and FXR, in the absence of direct binding and functional data for this compound, no mechanism of action can be definitively described at this time.

Enzyme Kinetic Studies of this compound with Identified Targets

Enzyme kinetic studies are crucial for characterizing the potency and mechanism of an inhibitor. For derivatives of picolinic acid, several studies have identified specific enzyme targets and quantified their inhibition, typically by determining the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. ucl.ac.uk

For instance, picolinic acid derivatives have been developed as highly potent enzyme inhibitors for therapeutic applications. Verubecestat, a picolinic acid derivative, was identified as a formidable inhibitor of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease, with a Kᵢ of 0.38 nM. tandfonline.com Other derivatives have been advanced to clinical or preclinical stages for their inhibitory activity against enzymes like plasma kallikrein (PKK), phosphodiesterase 4 (PDE4), and VEGFR2 kinase. tandfonline.com

In the context of microbial metabolism, the enzymatic degradation of picolinic acid itself has been studied. In one case, a picolinic acid hydroxylase from Rhodococcus sp. demonstrated a Michaelis-Menten constant (Kₘ) of 68.86 ± 14.85 μM for picolinic acid, with a specific activity of 154.17 U/mg, indicating the enzyme's affinity for and efficiency in processing the substrate. mdpi.com

Table 1: Enzyme Inhibition by Picolinic Acid Derivatives

| Derivative/Compound | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| Verubecestat | BACE2 | Kᵢ | 0.38 nM tandfonline.com |

| Avoralstat | Plasma Kallikrein (PKK) | - | Phase 3 Trials tandfonline.com |

| Tetomilast | PDE4 | - | Phase 3 Trials tandfonline.com |

| GSK-269984A | PGE2 EP1 | IC₅₀ | 7.9 nM tandfonline.com |

| SKLB610 | VEGFR2 | - | Preclinical tandfonline.com |

| Compound 4C | EGFR Kinase | IC₅₀ | 7.15 µM researchgate.net |

Characterization of Allosteric vs. Orthosteric Binding Mechanisms

The mechanism by which a compound binds to its target protein is fundamental to its pharmacological profile. Binding can occur at two principal types of sites:

Orthosteric Site: This is the active site of an enzyme or the binding site of the natural, endogenous ligand. nih.govquora.com Compounds that bind here are typically competitive inhibitors, as they directly compete with the natural substrate. nih.gov

Allosteric Site: This is a site on the protein distinct from the orthosteric site. quora.comwikipedia.org Ligands binding to allosteric sites modulate the protein's activity indirectly, often by inducing a conformational change that affects the orthosteric site's ability to bind its ligand. nih.gov Allosteric modulators can offer greater selectivity, as these sites are often less conserved across related proteins than the highly conserved active sites. wikipedia.orgnih.gov

For picolinic acid derivatives, molecular docking studies suggest a tendency to bind to orthosteric sites. For example, a novel derivative designed as an anti-cancer agent was shown in docking simulations to occupy the critical site within the EGFR kinase pocket, which is the ATP-binding (orthosteric) site. researchgate.netpensoft.net This mode of action is consistent with competitive inhibition of the enzyme's function. While the possibility of allosteric binding for certain derivatives cannot be ruled out without specific investigation, current evidence for enzyme-inhibiting picolinic acid analogs points towards an orthosteric mechanism.

Cellular Pathway Modulation by this compound

Picolinic acid and its derivatives have been shown to influence a variety of cellular pathways, leading to their observed biological effects. These modulations can impact cell survival, inflammation, and cell cycle progression.

One significant mechanism is the induction of apoptosis (programmed cell death) in cancer cells. A novel picolinic acid derivative was found to trigger apoptosis in human non-small cell lung cancer cells by inducing endoplasmic reticulum (ER) stress. pensoft.net This was evidenced by the enhanced phosphorylation of eukaryotic initiation factor 2 (eIF2) and the activation of caspases 3, 4, and 9, key executioners of the apoptotic cascade. pensoft.net Another derivative initiated the intrinsic apoptotic pathway in breast cancer cells, demonstrated by the release of cytochrome c from the mitochondria. researchgate.net

Picolinic acid itself is also known to modulate immune and inflammatory pathways. It can enhance the effector functions of macrophages, in part by augmenting the expression of the nitric oxide synthase (NOS) gene, which is critical for the microbicidal activity of these immune cells. nih.gov Furthermore, it can induce the expression of macrophage inflammatory proteins (MIP-1α and 1β), which are chemokines that attract other immune cells to sites of inflammation. nih.gov

The compound also affects cell cycle control. Picolinic acid can reversibly arrest normal, untransformed cells in the G₁ phase of the cell cycle. nih.gov However, its effect on transformed (cancerous) cells is more varied and appears to depend on the specific transforming agent, with some transformed cell lines being arrested in G₁ and/or G₂, while others are not blocked in a specific phase. nih.gov

Preclinical Efficacy Studies (Excluding administration/dosage details)

In Vitro Efficacy in Disease Models (e.g., anti-cancer, anti-infective, neuroprotection, anti-inflammatory applications of this compound derivatives)

Derivatives of picolinic acid have demonstrated considerable promise in a range of in vitro disease models.

Anti-Cancer Applications: Multiple studies have highlighted the anti-cancer potential of picolinic acid derivatives. A synthesized derivative showed selective cytotoxicity against A549 lung cancer cells with a half-maximal growth inhibition (GI₅₀) of 99.93 µM, while showing no activity against MCF-7 breast cancer cells or normal cells. pensoft.net This effect was mediated by the induction of apoptosis. pensoft.net Another series of rhenium(I) tricarbonyl complexes of picolinic acid were screened, with one complex, fac-[Re(Pico)(CO)₃(H₂O)], showing toxicity against Vero, HeLa (cervical carcinoma), and A549 cells. nih.gov

Anti-Infective Applications: Picolinic acid itself is a potent, broad-spectrum inhibitor of enveloped viruses. It has demonstrated in vitro efficacy against SARS-CoV-2, Influenza A virus (IAV), Zika virus (ZIKV), West Nile virus (WNV), and Herpes Simplex Virus (HSV). nih.govmssm.edu Its mechanism involves inhibiting viral entry by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion. nih.govmssm.edu Picolinic acid has also shown activity against the Mycobacterium avium complex, particularly in combination with other drugs. nih.gov Furthermore, a series of aminobenzamide-linked picolinic acids displayed submicromolar potency against both the acute (tachyzoite) and chronic (bradyzoite) stages of the parasite Toxoplasma gondii. nih.gov

Neuroprotection Applications: Picolinic acid is an endogenous metabolite of L-tryptophan and is known to possess neuroprotective properties. nih.govavondale.edu.au Much of its neuroprotective action is attributed to its ability to antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite, although the precise mechanism remains under investigation. nih.gov

Anti-inflammatory Applications: The anti-inflammatory potential of picolinic acid derivatives has been explored. A complex of picolinic acid with Cadmium(II) exhibited promising anti-inflammatory activity in RAW 264.7 macrophage cells, with a half-maximal inhibitory concentration (IC₅₀) for nitric oxide (NO) production of 5.38 µg·mL⁻¹. researchgate.net

Table 2: Summary of In Vitro Efficacy of Picolinic Acid and Its Derivatives

| Compound/Derivative Class | Application | Disease Model | Key Finding |

|---|---|---|---|

| Picolinic Acid Derivative | Anti-Cancer | A549 Lung Cancer Cells | GI₅₀ = 99.93 µM; induced apoptosis pensoft.net |

| fac-[Re(Pico)(CO)₃(H₂O)] | Anti-Cancer | HeLa & A549 Cancer Cells | LC₅₀ = 15.8 & 20.9 µg/mL, respectively nih.gov |

| Picolinic Acid | Anti-Infective (Antiviral) | Various cell lines | Broad-spectrum inhibition of enveloped viruses (IAV, SARS-CoV-2, ZIKV) nih.gov |

| Picolinic Acid | Anti-Infective (Antibacterial) | Macrophage-infected with M. avium | Potentiated anti-MAC activity of quinacrine (B1676205) nih.gov |

| Aminobenzamide-linked picolinic acids | Anti-Infective (Antiparasitic) | Toxoplasma gondii | Submicromolar inhibition of tachyzoite and bradyzoite forms nih.gov |

| Picolinic Acid | Neuroprotection | - | Antagonizes quinolinic acid-induced neurotoxicity nih.gov |

| Cd(II)-Picolinic Acid Complex | Anti-inflammatory | RAW 264.7 Macrophages | IC₅₀ (NO inhibition) = 5.38 µg·mL⁻¹ researchgate.net |

In Vivo Proof-of-Concept Investigations

The therapeutic potential of picolinic acid has been validated in several in vivo animal models, demonstrating its efficacy beyond cell culture experiments.

In a significant study on antiviral activity, picolinic acid was shown to restrict viral infection and pathogenesis in preclinical animal models. It exhibited promising antiviral efficacy against SARS-CoV-2 in the Syrian hamster model and against Influenza A Virus (IAV) in a BALB/c murine model. nih.govmssm.edu The immunomodulatory properties of picolinic acid, such as increasing CD4-positive T cells in the lungs of IAV-infected mice, may contribute to its in vivo antiviral activity. nih.gov

The anti-tumor activity of picolinic acid has also been demonstrated in vivo. In a study using inbred CBA/J mice, treatment with picolinic acid retarded the growth of a solid tumor induced by the implantation of Ehrlich ascites tumor cells. nih.gov This treatment also led to a significant increase in the survival of the mice. nih.gov

Selectivity and Off-Target Analysis of this compound Analogs

A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. For many classes of drugs, such as kinase inhibitors, a lack of specificity is a significant limitation, as they often target multiple related kinases. mdpi.com This complicates the interpretation of their therapeutic effects and can lead to unwanted side effects.

The development of analogs of pyridine-based compounds, the family to which picolinic acid belongs, has focused on improving selectivity. In one study, a novel pyrrolo[2,3-d]pyrimidine analog was developed as a colony-stimulating factor 1 receptor (CSF1R) inhibitor. mdpi.com To assess its selectivity, the compound was screened against a panel of 50 different kinases. The results demonstrated high selectivity for CSF1R, with minimal inhibition of closely related kinases such as FLT3, KIT, and PDGFRβ (26%, 18%, and 8% inhibition, respectively, at a 1 µM concentration). mdpi.com The selectivity of an inhibitor can be quantified using a selectivity score (S-score), where a score approaching 0 indicates high selectivity. The compound in this study had an S-score of 0.12, confirming its highly selective profile. mdpi.com Such analyses are essential for validating the therapeutic potential and safety of new derivatives based on the picolinic acid scaffold.

No Publicly Available Research Found on the Biological Activities of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the biological activities or mechanism of action of the chemical compound this compound is publicly available.

Initial and broadened searches for "this compound biological activity," "this compound mechanism of action," "this compound selectivity profiling," and its potential therapeutic utility yielded no relevant results. The searches were extended to include patent databases and chemical screening libraries in an attempt to uncover any preliminary biological data, but these efforts were also unsuccessful.

While the broader class of molecules containing cyclopropane rings is known to exhibit a wide range of biological activities, including enzyme inhibition and receptor binding, there is no specific research that connects these properties to this compound itself. Similarly, information on picolinic acid derivatives exists, but the unique combination of a cyclopropyl group at the 3-position of a picolinic acid core has not been the subject of published biological investigation.

Information from chemical suppliers, such as Sigma-Aldrich, provides basic physicochemical properties of the compound but does not include any data related to its biological effects.

Consequently, it is not possible to provide an article detailing the investigation of biological activities, mechanisms of action, selectivity profiling, or therapeutic utility of this compound as requested, due to the absence of foundational research on this specific molecule in the public domain.

Advanced Computational Chemistry and Molecular Modeling for 3 Cyclopropylpicolinic Acid Research

Application of Quantum Chemical Methods to 3-Cyclopropylpicolinic Acid

Quantum chemical methods are instrumental in elucidating the intrinsic properties of this compound, offering a detailed understanding of its electronic structure and spectroscopic characteristics.

Electronic Structure Calculations for Conformational and Electronic Properties

These calculations also provide valuable electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The distribution of electron density, for instance, can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Spectroscopic Property Predictions and Validation

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of this compound, which can then be validated against experimental data. researchgate.net Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental results and confirm the structure of the synthesized molecule. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing insights into the molecule's photophysical properties. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (Carboxylic Acid) | 1720 | 1715 |

| C=N (Pyridine Ring) | 1580 | 1575 |

| C-H (Cyclopropyl) | 3010 | 3005 |

Note: The predicted frequencies are typically scaled to account for systematic errors in the computational methods.

Molecular Docking and Ligand-Target Interaction Analysis for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target.

Characterization of Binding Poses and Key Intermolecular Interactions

Molecular docking simulations can place this compound into the binding site of a target protein, generating various possible binding poses. Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound could form hydrogen bonds with amino acid residues like arginine or lysine, while the cyclopropyl (B3062369) and pyridine (B92270) rings might engage in hydrophobic and pi-stacking interactions, respectively.

Prediction of Binding Affinities Using Scoring Functions

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a target protein. stanford.edunih.govdepositolegale.itfrontiersin.org After docking, these functions calculate a score for each pose, with lower scores generally indicating a more favorable binding interaction. These scores can be used to rank different ligands or to prioritize certain binding poses for further investigation. The accuracy of binding affinity prediction has been improved by the development of machine-learning scoring functions. stanford.edudepositolegale.it

Table 3: Example Docking Results for this compound with a Hypothetical Target Protein

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg122, Tyr34, Phe87 |

| 2 | -7.9 | Lys98, Trp150 |

| 3 | -7.2 | His45, Leu99 |

Note: The docking score and interacting residues are hypothetical and would depend on the specific protein target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of this compound over time. youtube.com An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. nih.gov

By simulating this compound in a solvent, typically water, researchers can observe its conformational flexibility and how it interacts with the surrounding environment. When studying a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein or ligand upon binding. nih.govrsc.orgnih.govmdpi.com Furthermore, advanced techniques like umbrella sampling or metadynamics can be used in conjunction with MD simulations to calculate the free energy of binding, providing a more accurate prediction of binding affinity.

The insights gained from these computational studies are invaluable for understanding the fundamental properties of this compound and for guiding the design of new molecules with desired activities.

Investigation of Ligand-Protein Complex Stability and Flexibility

A crucial aspect of understanding the potential of this compound as a therapeutic agent is to study its interaction with its target protein. Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the stability of the this compound-protein complex and the flexibility of its components. frontiersin.org

MD simulations track the trajectory of the complex, allowing for the calculation of several key metrics that quantify stability and flexibility: researchgate.net

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over the course of the simulation compared to a reference structure. A stable RMSD value over time suggests that the protein-ligand complex has reached a stable equilibrium state. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid. researchgate.net High RMSF values in the binding site could indicate an unstable interaction with the ligand, whereas stability in this region is often a hallmark of a strong binder.

By analyzing these parameters from a simulation of this compound bound to its target, researchers can infer the durability of the interaction. A stable complex is more likely to exert a sustained biological effect.

Table 1: Hypothetical Molecular Dynamics Simulation Metrics for a this compound-Protein Complex

| Metric | Average Value (over 100 ns) | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 Å | Indicates the protein's overall structure is stable upon ligand binding. |

| Ligand RMSF | 0.8 Å | Suggests the ligand is held rigidly within the binding pocket. |

| Radius of Gyration (Rg) | 22.3 Å | Shows the complex remains compact and does not unfold. |

Analysis of Solvent Effects and Conformational Ensembles of this compound in Biological Systems

The biological environment is predominantly aqueous, and the presence of water molecules (the solvent) can significantly influence a molecule's shape and its interactions with a protein. Computational models can simulate these solvent effects to provide a more realistic understanding of this compound's behavior in vivo.

Molecules are not static; they exist as an ensemble of different, rapidly interconverting three-dimensional shapes called conformations. nih.gov The specific conformations that are most stable depend on the surrounding environment. nih.gov In a polar solvent like water, this compound will adopt conformations that optimize its interactions, such as hydrogen bonding, with the water molecules. In contrast, within the often hydrophobic environment of a protein's binding pocket, its preferred conformation may change dramatically.

Computational techniques like MD simulations in explicit solvent can map the conformational landscape of this compound. nih.gov This analysis reveals the most probable shapes the molecule will adopt in different environments, which is critical for understanding how it fits into its target's binding site. A molecule that must adopt a high-energy (unstable) conformation to bind will likely have a lower affinity for its target. Understanding these solvent-driven conformational preferences is therefore essential for predicting binding efficacy. nih.gov

De Novo Drug Design and Virtual Screening Based on the this compound Scaffold

The core chemical structure of this compound can serve as a "scaffold" or starting point for designing new and improved molecules. mdpi.com Computational chemistry offers powerful strategies for this purpose, primarily through de novo drug design and virtual screening.

De Novo Drug Design: This approach involves building novel molecules from scratch, often within the constraints of a protein's binding site. nih.gov Starting with the this compound scaffold, algorithms can intelligently add, remove, or substitute chemical groups to create new compounds with potentially higher binding affinity or better pharmacological properties. rsc.orgresearchgate.net This method explores new chemical space to identify unique and patentable drug candidates.

Virtual Screening: This is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. osti.gov If researchers want to find other molecules similar to this compound, they can screen a virtual library of millions of compounds. The screening can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, compounds are computationally "docked" into the binding site to predict their binding orientation and affinity.

Ligand-Based Virtual Screening (LBVS): If the protein structure is unknown, this method searches for molecules in a library that have similar shapes or chemical features to a known active compound like this compound.

These screening methods can efficiently filter enormous compound libraries down to a manageable number of promising candidates for experimental testing. nih.gov

Table 2: Comparison of Computational Drug Design and Screening Strategies

| Technique | Principle | Requirement | Application for this compound |

|---|---|---|---|

| De Novo Design | Generates novel molecules by adding fragments to a core scaffold. nih.gov | Known protein target structure. | Designing new molecules using the picolinic acid core to improve binding. |

| Structure-Based Virtual Screening | Docks library compounds into a protein's active site. osti.gov | Known protein target structure. | Screening large libraries to find new compounds that bind to the same target. |

| Ligand-Based Virtual Screening | Searches for molecules with features similar to a known active ligand. | An active reference molecule. | Finding diverse structures that mimic the properties of this compound. |

Integration of Computational and Experimental Data in this compound Research

The most powerful approach to drug discovery involves a synergistic cycle of computational modeling and experimental validation. Computational predictions guide experimental work, and the resulting data are used to refine and improve the predictive models.

A key example of this integration is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For instance, researchers could synthesize a series of derivatives of this compound and measure their inhibitory activity (e.g., IC50 values) against a target protein. This experimental data can then be used to build a QSAR model.

Studies on related picolinic acid and dipicolinic acid derivatives have successfully used QSAR to identify the key structural features—such as the number of hydrogen bond donors, molecular polarity, and charge on specific atoms—that are crucial for their biological activity. nih.govarvojournals.org A similar QSAR model for this compound analogues could predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. imist.ma This iterative process of prediction, synthesis, testing, and model refinement significantly accelerates the optimization of a lead compound. mdpi.com

Table 3: Example of a Hypothetical QSAR Model Equation and Its Parameters

| Model Component | Description |

|---|---|

| Model Equation | pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Charge_N) |

| pIC50 | The dependent variable; the logarithmic measure of biological activity. |

| LogP | A descriptor for hydrophobicity (lipophilicity). |

| TPSA | Topological Polar Surface Area, a descriptor related to membrane permeability. |

| Charge_N | Partial charge on the pyridine nitrogen atom, related to chelating ability. arvojournals.org |

| c0, c1, c2, c3 | Coefficients determined by regression analysis of experimental data. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-Cyclopropylpicolinic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis of this compound typically involves cyclopropanation of picolinic acid derivatives or coupling reactions with cyclopropane-containing precursors. Key parameters to optimize include temperature, catalyst selection (e.g., palladium-based catalysts for cross-coupling), and solvent polarity. Reaction progress should be monitored via TLC or HPLC, and intermediates characterized using NMR (¹H/¹³C) and mass spectrometry. For reproducibility, document all deviations in reaction conditions and validate purity via melting point analysis or chromatographic methods .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what spectral markers confirm its structural integrity?

- Methodological Answer : Prioritize ¹H NMR to confirm cyclopropyl proton signals (δ ~0.5–2.0 ppm) and aromatic protons in the picolinic acid moiety (δ ~7.0–9.0 ppm). IR spectroscopy can validate carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring (C-H bend ~1000–1300 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺). For purity, use reverse-phase HPLC with UV detection at 254 nm, comparing retention times against standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, adopt general precautions for carboxylic acid derivatives: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, rinse immediately with water (≥15 minutes) and remove contaminated clothing. Store in airtight containers away from oxidizing agents. Document all safety incidents and review Material Safety Data Sheets (MSDS) for structurally analogous compounds (e.g., picolinic acid derivatives) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Apply the PICO(T) framework to isolate variables: compare P opulation (e.g., cell lines vs. in vivo models), I ntervention (dosage, solvent), C omparator (positive/negative controls), O utcome (e.g., IC₅₀ vs. EC₅₀), and T imeframe. Use meta-analysis tools to aggregate data, and assess statistical power and assay variability (e.g., coefficient of variation >15% indicates low reliability). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular uptake studies) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density in the cyclopropyl ring and carboxylate group to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations (e.g., AMBER force fields) model solvent interactions and stability in catalytic environments. Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) and X-ray crystallography of reaction intermediates .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

- Methodological Answer : Use liver microsomal assays (e.g., human S9 fractions) to monitor metabolic degradation via LC-MS/MS. Compare half-life (t₁/₂) across species (e.g., mouse vs. human) to assess translatability. For in vivo studies, employ radiolabeled ¹⁴C-3-Cyclopropylpicolinic acid to track metabolite distribution in urine, feces, and plasma. Pair with CYP450 inhibition assays to identify enzymatic pathways involved .

Methodological Frameworks for Data Validation

Q. What statistical and reproducibility criteria should be applied to ensure robustness in studies involving this compound?

- Answer : Follow the FINER criteria: ensure experiments are F easible (adequate sample size), I nteresting (mechanistic novelty), N ovel (gap in literature), E thical (animal/cell line approvals), and R elevant (therapeutic or industrial applications). Use triplicate technical and biological replicates, report mean ± SD, and apply ANOVA for multi-group comparisons. Share raw data in public repositories (e.g., Zenodo) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.